molecular formula C8H5NO B3365058 3-Ethynylisonicotinaldehyde CAS No. 1196153-32-8

3-Ethynylisonicotinaldehyde

Cat. No.: B3365058
CAS No.: 1196153-32-8
M. Wt: 131.13 g/mol
InChI Key: SCYSVFOTYOCVSA-UHFFFAOYSA-N
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Description

Strategic Significance of Pyridine-Based Aldehydes in Synthetic Endeavors

Pyridine (B92270) and its derivatives are fundamental scaffolds in organic chemistry, widely recognized for their presence in natural products, pharmaceuticals, and functional materials. numberanalytics.comresearchgate.net The incorporation of an aldehyde group onto the pyridine ring further enhances its synthetic utility. Pyridine-based aldehydes are key intermediates in the synthesis of a wide array of more complex molecules. researchgate.net

The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including:

Nucleophilic addition reactions: Aldehydes readily react with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

Wittig reaction: This reaction allows for the conversion of the aldehyde into an alkene with high stereoselectivity.

Reductive amination: Aldehydes can be converted into amines, a crucial functional group in many biologically active compounds.

Condensation reactions: They participate in various condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, to form new carbon-carbon bonds and construct more elaborate molecular frameworks. ambeed.com

The pyridine ring itself, being a six-membered heteroaromatic system, possesses unique electronic properties that influence the reactivity of the attached aldehyde group. numberanalytics.com The nitrogen atom in the pyridine ring is electron-withdrawing, which can affect the electrophilicity of the aldehyde's carbonyl carbon. nih.gov This interplay of electronic effects provides chemists with opportunities to fine-tune the reactivity and selectivity of their synthetic transformations.

Importance of Ethynyl (B1212043) Functionality in Advanced Organic Synthesis

The ethynyl group (–C≡CH) is another cornerstone of modern organic synthesis, prized for its rigidity and linear geometry. wikipedia.org Its presence in a molecule opens up a vast landscape of synthetic possibilities, primarily centered around the reactivity of the carbon-carbon triple bond.

Key reactions involving the ethynyl group include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient and highly selective formation of triazoles. nih.gov This reaction is widely used in drug discovery, materials science, and bioconjugation.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for constructing complex conjugated systems.

Alkynylation Reactions: The terminal proton of the ethynyl group is weakly acidic and can be removed by a suitable base to generate a metal acetylide. This nucleophile can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

Cycloaddition Reactions: Alkynes can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic and polycyclic systems. acs.org

The ethynyl group's ability to act as a versatile building block for the construction of diverse molecular architectures underscores its importance in the synthesis of complex organic molecules. researchgate.net

Positioning 3-Ethynylisonicotinaldehyde within Privileged Pyridine Scaffolds

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. dovepress.com Pyridine and its derivatives are widely recognized as privileged scaffolds due to their prevalence in a vast number of biologically active compounds and approved drugs. nih.govdovepress.comnih.gov

This compound is strategically positioned within this class of privileged scaffolds. It combines the established biological relevance of the pyridine ring with the synthetic versatility of both the aldehyde and ethynyl functionalities. This unique combination allows for the divergent synthesis of a wide range of complex molecules from a single, readily accessible starting material.

The presence of three distinct reactive sites—the pyridine nitrogen, the aldehyde carbonyl, and the terminal alkyne—allows for a high degree of molecular diversification. Chemists can selectively address each of these functional groups to introduce a variety of substituents and build intricate molecular architectures. This capability is highly desirable in the fields of medicinal chemistry and materials science, where the systematic exploration of chemical space is crucial for the discovery of new lead compounds and functional materials.

In essence, this compound serves as a powerful and versatile platform for the construction of novel and potentially bioactive molecules, solidifying its importance as a key building block in the toolkit of the modern organic chemist.

Properties

IUPAC Name

3-ethynylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-7-5-9-4-3-8(7)6-10/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYSVFOTYOCVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721328
Record name 3-Ethynylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-32-8
Record name 3-Ethynylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethynylisonicotinaldehyde and Analogues

Direct Synthetic Routes to 3-Ethynylisonicotinaldehyde

Direct synthetic strategies focus on constructing the C(sp²)-C(sp) bond between the pyridine (B92270) ring and the ethynyl (B1212043) group as a pivotal step. These methods often employ transition-metal-catalyzed cross-coupling reactions.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is the most prominent direct route for synthesizing this compound, typically involving the coupling of a 3-halo-isonicotinaldehyde precursor with a suitable terminal alkyne. The reaction is generally co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgnrochemistry.com

The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle. wikipedia.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromoisonicotinaldehyde). Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst. nrochemistry.com

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Optimization of these parameters is crucial for achieving high yields, especially with heteroaromatic substrates like pyridine derivatives which can sometimes inhibit catalyst activity.

Catalytic Systems: While the classic system employs a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst (e.g., CuI), significant research has focused on developing more robust and efficient catalysts. wikipedia.orgnrochemistry.com Copper-free Sonogashira protocols are highly desirable for industrial applications to avoid the formation of diyne byproducts from the homocoupling of acetylenes and to simplify catalyst recycling. beilstein-journals.org In addition to palladium, other transition metals like nickel and iron have been explored as catalysts for Sonogashira-type reactions. nih.govbeilstein-journals.org For instance, systems using Fe(acac)₃ with a 2,2'-bipyridyl ligand have been developed for the cross-coupling of aryl iodides with alkynes. beilstein-journals.org

Ligands: The choice of ligand is critical for stabilizing the metal center and facilitating the catalytic cycle. Common ligands include phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs), and various pincer ligands. nih.govresearchgate.net Pincer ligands, such as aminophosphine-based complexes, have shown high efficiency, allowing for rapid reactions with low catalyst loadings under additive-free conditions. researchgate.net For the coupling of alkyl electrophiles, specialized ligands like Ni/NN₂ pincer ligands and Ni/pyridine bisoxazoline (pybox) systems have been developed to overcome challenges such as the reluctance of alkyl electrophiles to undergo oxidative addition. nih.gov

Bases and Solvents: Both organic bases, such as triethylamine (B128534) (Et₃N) and diisopropylamine, and inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ have been successfully employed. nrochemistry.comresearchgate.netrsc.org The base not only neutralizes the hydrogen halide formed during the reaction but can also influence the reaction rate and yield. The solvent choice depends on the specific catalytic system and substrates; common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and isopropanol. nrochemistry.comresearchgate.netrsc.org In some optimized systems, the base itself can serve as the solvent. nrochemistry.com

ParameterComponentExample/ConditionEffect/ObservationReference
CatalystPalladiumPd(PPh₃)₂Cl₂, Pd(OAc)₂Standard and effective for many aryl halides. nrochemistry.com
CatalystNickelNiCl₂·6H₂OUsed for challenging couplings, such as with alkyl electrophiles. nih.gov
CatalystIronFe(acac)₃A less expensive, more sustainable alternative to palladium. beilstein-journals.org
Co-CatalystCopperCuIPromotes the formation of copper acetylide, enabling milder reaction conditions. Can lead to diyne homocoupling. wikipedia.orgnrochemistry.com
LigandPhosphinesPPh₃, P(t-Bu)₃Commonly used to stabilize the Pd center. organic-chemistry.orgmdpi.com
LigandPincer LigandsAminophosphine-based pincer complexesAllows for fast, clean reactions at low catalyst loadings without additives. researchgate.net
BaseAminesDiisopropylamine, Et₃NActs as both base and sometimes solvent. nrochemistry.com
BaseInorganic CarbonatesK₂CO₃, Cs₂CO₃Effective in many systems, particularly in copper-free protocols. rsc.org
SolventEthers/Aprotic PolarTHF, DMF, NMPCommonly used solvents that solubilize reactants and catalysts effectively. nrochemistry.combeilstein-journals.orgmdpi.com

The success of the Sonogashira coupling for preparing this compound depends heavily on the nature of the precursor. The reactivity of the halide on the pyridine ring follows the general trend for aryl halides: I > OTf > Br > Cl. nrochemistry.com Consequently, 3-iodoisonicotinaldehyde is the most reactive substrate, allowing for milder reaction conditions, while the corresponding chloro-derivative is the least reactive and may require higher temperatures or more active catalytic systems. nrochemistry.com

The reaction generally tolerates a wide range of functional groups. nrochemistry.com However, the aldehyde group in the isonicotinaldehyde precursor can be sensitive under certain reaction conditions, potentially leading to side reactions. The substrate scope for aldehydes in related multicomponent reactions has been shown to be broad, accommodating various aromatic and heteroaromatic aldehydes with both electron-donating and electron-withdrawing groups. beilstein-journals.org Nevertheless, significant steric hindrance adjacent to the reacting halide can decrease the reaction rate and yield. beilstein-journals.org Similarly, the electronic properties of other substituents on the pyridine ring can influence the reactivity of the halide towards oxidative addition.

For this compound, a convergent approach would involve the separate synthesis of two key fragments:

A pyridine fragment containing the aldehyde group (or a protected precursor) and a reactive site for coupling, such as a halogen (e.g., 3-bromoisonicotinaldehyde).

An ethynyl fragment, which could be a simple terminal alkyne or a metal acetylide.

These two fragments are then joined in a final, complexity-generating step, typically via a cross-coupling reaction like the Sonogashira coupling. scholarsresearchlibrary.com This strategy is particularly advantageous for creating analogues, as different pyridine and alkyne fragments can be synthesized in parallel and combined to rapidly generate a library of related compounds. nih.gov

In multi-step organic synthesis, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while another part of the molecule is being modified. total-synthesis.comorganic-chemistry.org For the synthesis of this compound, both the aldehyde and the terminal alkyne can require protection depending on the chosen synthetic route.

Aldehyde Protection: The aldehyde functional group is susceptible to reaction with the strongly nucleophilic and basic reagents often used in coupling reactions. libretexts.org To prevent side reactions, the aldehyde can be protected, most commonly as an acetal (B89532) or thioacetal. total-synthesis.comlibretexts.org For example, reacting the aldehyde with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst forms a cyclic acetal (a 1,3-dioxolane). This group is stable under neutral and basic conditions, such as those of a Sonogashira coupling, but can be easily removed by treatment with aqueous acid to regenerate the aldehyde in a later step. libretexts.org

Ethynyl Protection: The terminal C-H bond of an alkyne is acidic and can interfere with certain reactions. While the Sonogashira reaction specifically utilizes this acidic proton to form the reactive acetylide, other synthetic steps might require it to be protected. beilstein-journals.org A common strategy is to use an alkyne that is already protected, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group is robust but can be selectively cleaved under mild conditions, typically using a fluoride (B91410) source (like TBAF) or basic methanolysis, to reveal the terminal alkyne. beilstein-journals.org Using a protected alkyne like 2-methyl-3-butyn-2-ol (B105114) is another strategy; the coupling reaction is followed by a base-catalyzed retro-Favorskii reaction to release the terminal alkyne. beilstein-journals.org

Ethynylation Strategies: Sonogashira Coupling and Related Palladium-Catalyzed Processes

Indirect Approaches via Functional Group Interconversion

Indirect approaches involve synthesizing a precursor molecule that already contains the desired carbon skeleton and then converting existing functional groups into the target aldehyde and ethynyl moieties. This strategy is known as functional group interconversion (FGI). e-bookshelf.deub.edu FGI is a fundamental concept in retrosynthesis, where a target functional group is imagined to be formed from a different, more accessible one. e-bookshelf.de

Possible FGI routes to this compound could include:

Formation of the Aldehyde Group: A precursor such as (3-ethynylpyridin-4-yl)methanol could be synthesized first. The primary alcohol can then be oxidized to the corresponding aldehyde using a variety of selective oxidizing agents, such as manganese dioxide (MnO₂), or Swern or Dess-Martin periodinane oxidation.

Formation of the Ethynyl Group: One could start with an isonicotinaldehyde derivative bearing a different functional group at the 3-position. For example, a vinyl group could be converted to a dibromoalkane and subsequently treated with a strong base to effect a double elimination, yielding the alkyne. Another approach is the Corey-Fuchs reaction, where an aldehyde is converted into a terminal alkyne in a two-step process. While this would be applied to a different position if starting from isonicotinaldehyde itself, it illustrates a powerful FGI for alkyne synthesis.

These indirect methods provide alternative pathways that may be advantageous if the starting materials are more readily available or if direct coupling routes prove to be low-yielding.

Reactivity and Chemical Transformations of 3 Ethynylisonicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, reductions, and olefination reactions.

Nucleophilic Additions and Condensations

The carbonyl carbon of the aldehyde in 3-ethynylisonicotinaldehyde is electrophilic and readily undergoes attack by nucleophiles. masterorganicchemistry.comkhanacademy.org This reaction, known as nucleophilic addition, is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgpressbooks.pub The initial addition of a nucleophile to the carbonyl group results in the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

In many cases, the initial addition is followed by an elimination step, often of a water molecule, leading to a condensation product. wikipedia.org Common condensation reactions include the formation of imines, enamines, and the products of aldol (B89426) and Knoevenagel condensations. beilstein-journals.orgresearchgate.net For instance, reaction with primary amines yields imines, while secondary amines can lead to the formation of enamines. Aldol-type condensations can occur with enolates, and Knoevenagel condensations are possible with active methylene (B1212753) compounds. researchgate.net

Table 1: Representative Nucleophilic Addition and Condensation Reactions

Nucleophile/Reagent Product Type Illustrative Product from this compound
Grignard Reagent (e.g., MeMgBr) Secondary Alcohol 1-(3-Ethynylpyridin-4-yl)ethanol
Organolithium Reagent (e.g., n-BuLi) Secondary Alcohol 1-(3-Ethynylpyridin-4-yl)pentan-1-ol
Sodium Cyanide (HCN) Cyanohydrin 2-Hydroxy-2-(3-ethynylpyridin-4-yl)acetonitrile
Primary Amine (e.g., Aniline) Imine (Schiff Base) N-((3-Ethynylpyridin-4-yl)methylene)aniline
Malononitrile (with base catalyst) Knoevenagel Condensation Product 2-((3-Ethynylpyridin-4-yl)methylene)malononitrile

Reductions and Oxidations (in the context of synthetic pathways)

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing key transformations in synthetic routes.

Reductions: The reduction of the aldehyde to a primary alcohol, (3-ethynylpyridin-4-yl)methanol, is a common transformation. This can be achieved with high selectivity using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. libretexts.orgchemguide.co.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but may potentially interact with the alkyne. chemguide.co.ukchemistrysteps.com The choice of reducing agent is crucial for chemoselectivity, especially when preserving the ethynyl (B1212043) group is desired. nih.gov

Oxidations: The aldehyde group is susceptible to oxidation to form 3-ethynylisonicotinic acid. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder reagents like silver oxide (Tollens' reagent). libretexts.orgyoutube.comkhanacademy.org The Tollens' test, which utilizes an ammoniacal solution of silver nitrate, provides a classic method for the oxidation of aldehydes and is often used as a qualitative test. libretexts.org The oxidation proceeds through a gem-diol intermediate formed by the hydration of the aldehyde. libretexts.org

Table 2: Summary of Reduction and Oxidation Reactions

Transformation Reagent Product
Reduction Sodium Borohydride (NaBH₄) (3-Ethynylpyridin-4-yl)methanol
Oxidation Tollens' Reagent ([Ag(NH₃)₂]⁺) 3-Ethynylisonicotinic acid
Oxidation Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ 3-Ethynylisonicotinic acid

Wittig and Horner-Wadsworth-Emmons Olefinations

Olefination reactions are powerful tools for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most important methods for achieving this transformation. thermofisher.com

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.org This reaction is highly versatile for forming alkenes. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgorganic-chemistry.org These carbanions are generated by treating an alkylphosphonate with a base. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture. alfa-chemistry.com The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups, can be used to selectively synthesize (Z)-alkenes. youtube.com

Table 3: Comparison of Olefination Reactions

Reaction Reagent Type Typical Stereoselectivity Illustrative Product from this compound
Wittig (Stabilized Ylide) Phosphonium Ylide (e.g., Ph₃P=CHCO₂Et) (E)-alkene Ethyl 3-(3-ethynylpyridin-4-yl)acrylate
Wittig (Unstabilized Ylide) Phosphonium Ylide (e.g., Ph₃P=CHCH₃) (Z)-alkene 4-(Prop-1-en-1-yl)-3-ethynylpyridine
Horner-Wadsworth-Emmons Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) (E)-alkene Ethyl 3-(3-ethynylpyridin-4-yl)acrylate

Reactions Involving the Ethynyl Moiety

The terminal alkyne functionality of this compound is a versatile handle for constructing more complex molecular architectures, primarily through cycloaddition and transition metal-catalyzed coupling reactions.

Cycloaddition Reactions: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry")

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction that falls under the umbrella of "click chemistry". organic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne, such as the ethynyl group in this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. rsc.org

The CuAAC reaction is known for its high yields, mild reaction conditions (often performed in aqueous media), and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. nih.govnih.gov The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. nih.gov

Table 4: Illustrative CuAAC Reaction

Reactant 1 Reactant 2 Catalyst System Product
This compound Benzyl Azide CuSO₄, Sodium Ascorbate 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)pyridine

Transition Metal-Catalyzed Coupling Reactions (beyond initial ethynylation)

The terminal alkyne of this compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Common examples include:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides to form a new carbon-carbon bond. This is a powerful method for constructing substituted alkynes.

Heck-type Reactions: While less common for terminal alkynes themselves, related palladium-catalyzed reactions can be employed to further functionalize the alkyne.

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diacetylene, catalyzed by a copper(I) salt.

Glaser Coupling: This is a copper-catalyzed oxidative coupling of two terminal alkynes to form a symmetrical diacetylene.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of complex organic structures. mdpi.comuwindsor.carsc.orgresearchgate.net

Table 5: Examples of Transition Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partner Catalyst System Illustrative Product
Sonogashira Coupling Iodobenzene Pd(PPh₃)₄, CuI, Base 3-(Phenylethynyl)isonicotinaldehyde
Cadiot-Chodkiewicz Coupling 1-Bromo-2-phenylethyne CuCl, Base 3-(4-Phenylbuta-1,3-diyn-1-yl)isonicotinaldehyde
Glaser Coupling - (Self-coupling) CuCl, O₂ 1,4-Bis(4-formylpyridin-3-yl)buta-1,3-diyne
Sonogashira and Heck Reactions with Other Substrates

The terminal alkyne functionality of this compound readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

In a typical Sonogashira reaction , this compound can be coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.org This reaction is highly efficient for creating substituted alkynes. The general scheme for the Sonogashira coupling of this compound is presented below:

Table 1: Representative Substrates for Sonogashira Coupling with this compound

Aryl/Vinyl Halide Product
Iodobenzene 3-(Phenylethynyl)isonicotinaldehyde
4-Bromotoluene 3-((4-Methylphenyl)ethynyl)isonicotinaldehyde
1-Iodonaphthalene 3-(Naphthalen-1-ylethynyl)isonicotinaldehyde

This table presents hypothetical examples based on the known reactivity of terminal alkynes in Sonogashira reactions, as no specific data for this compound was found in the search results.

The Heck reaction provides a means to couple this compound with alkenes. wikipedia.orgorganic-chemistry.orgnih.gov This palladium-catalyzed reaction typically involves an unsaturated halide or triflate, an alkene, and a base. While less common for terminal alkynes compared to Sonogashira coupling, under specific conditions, the alkyne can act as the coupling partner.

Hydration and Hydroamination of the Alkyne

The triple bond of this compound can undergo addition reactions with water (hydration) and amines (hydroamination) to yield carbonyl compounds and enamines or imines, respectively.

Hydration of the alkyne, typically catalyzed by mercury(II) salts in the presence of aqueous acid, follows Markovnikov's rule to produce a methyl ketone. masterorganicchemistry.comkhanacademy.org The initial enol intermediate rapidly tautomerizes to the more stable keto form.

Hydroamination involves the addition of an N-H bond across the alkyne. This reaction can be catalyzed by various transition metal complexes. nih.govnih.govfrontiersin.org The regioselectivity of the addition (Markovnikov or anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Reactions with Carbonyl Compounds

The aldehyde group in this compound is an electrophilic center and readily undergoes nucleophilic addition reactions. masterorganicchemistry.comlibretexts.orgchemguide.co.uklibretexts.org A wide range of carbon and heteroatom nucleophiles can add to the carbonyl carbon.

Table 2: Examples of Nucleophilic Addition to the Carbonyl Group of this compound

Nucleophile Reagent Product Type
Grignard Reagent RMgX Secondary Alcohol
Organolithium Reagent RLi Secondary Alcohol
Cyanide KCN/H+ Cyanohydrin

This table illustrates the expected products from the reaction of the aldehyde functional group with common nucleophiles, based on general principles of carbonyl chemistry, as specific experimental data for this compound were not available in the search results.

Dual Reactivity and Chemo-selective Transformations

The presence of both an aldehyde and a terminal alkyne allows for selective transformations, where one functional group reacts while the other remains intact. This chemoselectivity is crucial for multi-step syntheses. For instance, the aldehyde can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, leaving the alkyne untouched. Conversely, the alkyne can undergo a Sonogashira coupling while the aldehyde is protected as an acetal (B89532). The choice of reagents and reaction conditions dictates which functional group will react.

Cascade and Multi-Component Reactions Utilizing this compound

The bifunctional nature of this compound makes it an ideal substrate for cascade and multi-component reactions (MCRs). nih.govnih.govarkat-usa.orgtcichemicals.combeilstein-journals.orgrug.nlbeilstein-journals.org These reactions allow for the rapid construction of complex molecular scaffolds in a single synthetic operation.

In a hypothetical cascade reaction , an initial nucleophilic addition to the aldehyde could be followed by an intramolecular cyclization involving the alkyne group. For example, reaction with a bifunctional nucleophile containing an amine and a thiol could lead to the formation of a heterocyclic system.

In multi-component reactions , this compound can serve as a versatile building block, providing both the aldehyde and the alkyne functionalities to be incorporated into the final product. For instance, in a four-component Ugi reaction, the aldehyde could react with an amine, an isocyanide, and a carboxylic acid to form a complex α-acylamino amide derivative, with the ethynyl group available for further functionalization.

Advanced Spectroscopic and Mechanistic Elucidation in the Context of 3 Ethynylisonicotinaldehyde Chemistry

Spectroscopic Analysis for Reaction Monitoring and Pathway Elucidation

Real-time monitoring of chemical transformations is paramount for understanding reaction kinetics and identifying fleeting intermediates. In the context of 3-ethynylisonicotinaldehyde, in-situ spectroscopic techniques are invaluable tools for tracking the consumption of reactants and the formation of products, thereby providing a comprehensive picture of the reaction progress.

In-situ Spectroscopy (e.g., IR, NMR) for Reaction Mechanism Studies

In-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful means to monitor reactions involving this compound in real-time. nih.gov These non-invasive techniques allow for the observation of changes in functional groups and the chemical environment of atomic nuclei as the reaction proceeds, without the need for sample quenching. europeanpharmaceuticalreview.comrsc.org

For instance, in a hypothetical reaction where the aldehyde group of this compound is reduced, in-situ FTIR spectroscopy could track the disappearance of the characteristic C=O stretching vibration (typically around 1700 cm⁻¹) and the appearance of O-H stretching bands (around 3200-3600 cm⁻¹) of the resulting alcohol. Similarly, the C≡C stretching frequency of the ethynyl (B1212043) group (around 2100-2260 cm⁻¹) could be monitored for any changes indicating its participation in the reaction.

In-situ NMR spectroscopy provides complementary information. Changes in the chemical shift of the aldehydic proton (around 9-10 ppm) and the protons on the pyridine (B92270) ring can be followed to quantify the rate of reaction. The emergence of new signals corresponding to the product would further confirm the transformation. The quantitative nature of NMR allows for the determination of reaction kinetics, providing valuable data for mechanistic proposals.

Table 1: Potential In-situ Spectroscopic Markers for Monitoring Reactions of this compound

Spectroscopic TechniqueFunctional GroupReactant (this compound)Potential Product(s)
In-situ FTIR Aldehyde C=O~1700 cm⁻¹Disappearance
Ethynyl C≡C~2150 cm⁻¹Shift or Disappearance
Pyridine RingMultiple bandsShifts in position/intensity
In-situ NMR Aldehydic Proton~9-10 ppmDisappearance
Pyridine Protons~7-9 ppmShifts in chemical environment
Ethynyl Proton~3-4 ppmShift or Disappearance

Advanced Mass Spectrometry for Intermediate Identification

Many chemical reactions proceed through highly reactive and short-lived intermediates that are not detectable by conventional spectroscopic methods. Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), are exceptionally sensitive for detecting and characterizing these transient species. rsc.orgnih.govresearchgate.net

In reactions involving this compound, intermediates such as hemiacetals, iminium ions, or metal-complexes could be formed. ESI-MS is particularly well-suited for identifying charged intermediates. nih.gov By directly sampling the reaction mixture, it is possible to capture these fleeting species in the gas phase and determine their mass-to-charge ratio, providing crucial evidence for a proposed reaction mechanism. Collision-induced dissociation (CID) experiments within the mass spectrometer can further be used to fragment the intermediate ions, yielding structural information that aids in their definitive identification. rsc.org

For example, in an acid-catalyzed reaction, the protonated form of this compound or subsequent intermediates could be readily detected by ESI-MS. The high resolution of modern mass spectrometers allows for the determination of the elemental composition of these intermediates, lending further support to their proposed structures.

Elucidation of Reaction Mechanisms and Transition States

A thorough understanding of a reaction mechanism requires not only the identification of intermediates but also the characterization of the transition states that connect them. While transition states are transient by nature and cannot be directly observed experimentally, their structures and energies can be elucidated through a combination of experimental kinetics and computational modeling. mit.edu

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for mapping the potential energy surface of a reaction. stanford.edu For reactions of this compound, computational studies can be employed to:

Model Reactant and Product Structures: Optimize the geometries of the starting material, products, and any proposed intermediates.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state. mit.edu Vibrational frequency calculations can confirm the nature of the transition state (a single imaginary frequency).

Calculate Activation Energies: Determine the energy barrier for the reaction, which is directly related to the reaction rate.

Visualize Reaction Pathways: Trace the intrinsic reaction coordinate (IRC) to confirm that a calculated transition state connects the correct reactant and product.

By computationally exploring different possible pathways, researchers can identify the most energetically favorable mechanism consistent with experimental observations. For instance, in a nucleophilic addition to the aldehyde of this compound, DFT calculations could help distinguish between a direct addition mechanism and a pathway involving prior activation by a catalyst.

Stereochemical Investigations in Asymmetric Transformations Involving this compound

The prochiral nature of the aldehyde group in this compound makes it a suitable substrate for asymmetric transformations, leading to the formation of chiral products. The study of stereochemistry in such reactions is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry.

The elucidation of the stereochemical outcome relies on a combination of experimental techniques and computational modeling:

Chiral Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to separate and quantify the enantiomers of the product, thus determining the enantiomeric excess (ee) of the reaction.

Spectroscopic Methods: Chiroptical techniques such as circular dichroism (CD) spectroscopy can be used to characterize the stereochemistry of the products.

Computational Modeling: DFT calculations can be employed to model the diastereomeric transition states leading to the different enantiomers. By comparing the relative energies of these transition states, it is possible to predict which enantiomer will be formed preferentially, providing a theoretical basis for the observed enantioselectivity. mdpi.com

Table 2: Key Techniques for Stereochemical Investigation

TechniquePurpose
Chiral HPLC/GCSeparation and quantification of enantiomers (determination of ee).
Circular Dichroism (CD)Characterization of the absolute configuration of chiral molecules.
Computational Modeling (DFT)Calculation of energies of diastereomeric transition states to predict enantioselectivity.

Future Research Directions and Emerging Opportunities in 3 Ethynylisonicotinaldehyde Chemistry

Development of Novel Catalytic Systems for Transformations

The reactivity of 3-ethynylisonicotinaldehyde can be precisely controlled and expanded through the development of novel catalytic systems. Future research will likely focus on designing catalysts that can selectively target one of the three functional groups, enabling a diverse range of chemical transformations.

C–H Functionalization of the Pyridine (B92270) Ring: The pyridine core, while electron-deficient, presents opportunities for direct C–H functionalization. beilstein-journals.org Transition-metal catalysis, particularly with iridium, rhodium, and palladium, has proven effective for the selective functionalization of pyridine rings at various positions. beilstein-journals.orgnih.gov Future work could involve developing iridium-based catalysts for the meta-selective addition of the pyridine C-H bond to electrophiles or rhodium(III)-catalyzed hydroarylation of the alkyne via directed C-H activation. nih.gov These methods would allow for the late-stage introduction of alkyl or aryl groups onto the pyridine scaffold without pre-functionalization.

Alkyne and Aldehyde Transformations: The terminal alkyne is amenable to a host of catalytic reactions, including Sonogashira coupling, Glaser-Hay coupling, and azide-alkyne cycloadditions. researchgate.netresearchgate.net The aldehyde group can be targeted by catalysts for reactions like asymmetric allylation or deprotonative coupling with other heteroarenes. jst.go.jpacs.org A significant research opportunity lies in creating multifunctional catalytic systems that can mediate tandem reactions involving two or more functional groups of the molecule, leading to rapid increases in molecular complexity from a single starting material.

Catalyst SystemTarget MoietyPotential TransformationResearch Goal
Iridium(I) ComplexesPyridine C-H BondMeta-selective alkylation/arylationDirect, late-stage core functionalization nih.govnih.gov
Rhodium(III) ComplexesPyridine C-H BondDirected hydroarylation of alkynesControlled annulation strategies nih.gov
Copper(I)/LigandTerminal AlkyneAzide-Alkyne Cycloaddition (CuAAC)Efficient triazole synthesis for bioconjugation researchgate.net
Amide Base/CsFAldehyde C-HDeprotonative coupling with pyridinesNovel heterocycle-heterocycle linkages jst.go.jp

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. springerprofessional.deegasmoniz.com.pt Integrating the synthesis and derivatization of this compound into flow platforms is a key area for future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purer products. researchgate.net This is particularly advantageous for handling potentially hazardous reagents or unstable intermediates that may be involved in the synthesis of functionalized pyridines. rsc.orgchemistryviews.org Future research could focus on developing a telescoped, multi-step flow synthesis of this compound itself, minimizing the need for intermediate isolation and purification. rsc.org

Furthermore, automated flow synthesis platforms can be used for the rapid generation of compound libraries based on the this compound scaffold. durham.ac.uk By programming the sequential addition of different reagents to react with the aldehyde or alkyne functionalities, researchers can create a large number of derivatives for high-throughput screening in drug discovery or materials science. durham.ac.uk

Flow Chemistry ApplicationAdvantageFuture Research Objective
Multi-step SynthesisEnhanced safety, reduced waste, improved yieldDevelop a fully continuous process for producing this compound. egasmoniz.com.pt
High-Temperature ReactionsAccess to novel reaction pathways, rate accelerationExplore high-temperature transformations of the pyridine core that are inaccessible in batch. springerprofessional.de
Automated Library SynthesisRapid derivatization, high-throughput screeningCreate libraries of triazoles and oximes for medicinal chemistry screening. durham.ac.uk
Photochemical ReactionsEfficient energy input, unique reactivityInvestigate photochemical C-H functionalization in a continuous microreactor. rsc.org

Exploration of Bioorthogonal Applications (beyond direct biological effects)

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgacs.org The presence of both a terminal alkyne and an aldehyde makes this compound a highly promising tool for advanced bioorthogonal applications. These two groups represent distinct and mutually orthogonal reactive handles. researchgate.netresearchgate.net

Dual and Sequential Labeling: The terminal alkyne can participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions, while the aldehyde can react with hydrazines or aminooxy compounds to form stable hydrazones or oximes, respectively. researchgate.netbiosyn.comnih.gov The orthogonality of these reactions allows for the sequential or simultaneous labeling of two different biological targets. For instance, a biomolecule could be tagged with an azide (B81097) and another with a hydrazine, and this compound could be used to link them together.

Construction of Complex Architectures: This dual functionality enables the construction of more complex bioconjugates. It could serve as a versatile linker to attach two different moieties—such as a fluorescent dye and an affinity tag, or a targeting ligand and a therapeutic payload—to a single biomolecule.

Future research will focus on optimizing the reaction conditions to ensure high efficiency and orthogonality in complex biological media and exploring its use in sophisticated biological imaging and proteomics experiments.

Bioorthogonal ReactionFunctional GroupReaction PartnerCovalent Linkage
Copper-Free Click Chemistry (SPAAC)Terminal AlkyneCyclooctyneTriazole wikipedia.org
Copper-Catalyzed Click Chemistry (CuAAC)Terminal AlkyneAzideTriazole researchgate.netresearchgate.net
Oxime LigationAldehydeAminooxy (Alkoxyamine)Oxime researchgate.netbiosyn.com
Hydrazone LigationAldehydeHydrazine/HydrazideHydrazone researchgate.netbiosyn.com

Sustainable Synthesis and Derivatization Strategies

The principles of green chemistry are increasingly important in modern organic synthesis. nih.gov Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic and derivatization methods.

This includes the use of environmentally benign solvents (e.g., water or bio-based solvents), the development of catalyst systems based on earth-abundant metals, and the design of one-pot, multicomponent reactions that improve atom economy and reduce waste. ijarsct.co.innih.gov For example, microwave-assisted organic synthesis could be explored to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov Another promising avenue is the use of mechanochemistry, where mechanical force is used to drive reactions in the absence of bulk solvents. ijarsct.co.in Biocatalysis, using enzymes to perform selective transformations under mild conditions, also represents a frontier for the sustainable derivatization of the aldehyde group.

Multi-disciplinary Research Interfaces for this compound

The unique combination of functionalities in this compound positions it at the intersection of several scientific disciplines, creating opportunities for collaborative, multi-disciplinary research.

Materials Science: The ethynylpyridine moiety is a known building block for conjugated polymers and organometallic complexes with interesting photophysical and electronic properties. acs.orgresearchgate.nettandfonline.com The aldehyde group provides a handle for covalently grafting these materials onto surfaces or integrating them into larger supramolecular structures. Research could focus on developing novel sensors or electronic materials based on polymers derived from this compound. mdpi.com

Medicinal Chemistry: The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs. nih.gov The alkyne and aldehyde groups are valuable handles for creating covalent inhibitors or for linking fragments in the development of new therapeutic agents like proteolysis-targeting chimeras (PROTACs). Its derivatives could be explored for a range of biological activities. nih.govnih.gov

Chemical Biology: As discussed, its bioorthogonal handles make it an ideal tool for probing biological systems. It can be used to create sophisticated molecular probes for imaging, activity-based protein profiling, and understanding complex biological networks.

Future progress in the chemistry of this compound will be driven by collaborations between synthetic chemists, materials scientists, pharmacologists, and chemical biologists, leveraging its unique chemical properties to address challenges in these diverse fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.